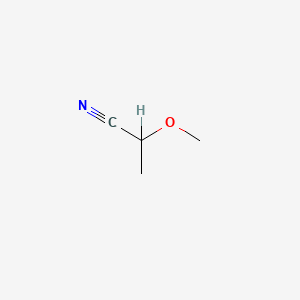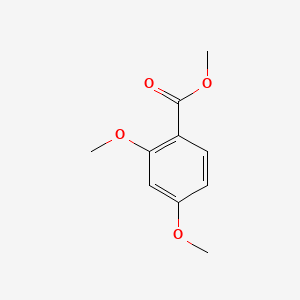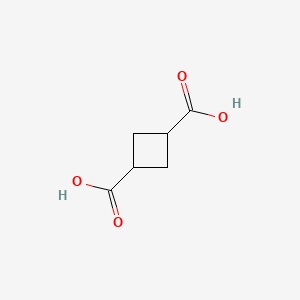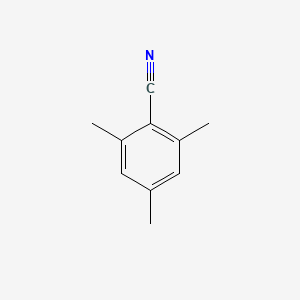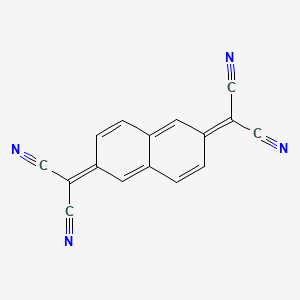
Tetracyano-2,6-naphthoquinodimethane
Descripción general
Descripción
Tetracyano-2,6-naphthoquinodimethane (TNAP) is a molecule that has been studied for its electronic properties, particularly as an electron acceptor in charge-transfer complexes. It is known to form complexes with various aromatic diamines and exhibits interesting electronic and structural characteristics . TNAP has been used in the synthesis of bulk charge-transfer materials and has been observed to form well-ordered monolayers on surfaces such as Ag(100) .
Synthesis Analysis
The synthesis of TNAP-related derivatives has been achieved from cis-2,3,5,8,9,10-hexahydro-1,4-naphthaquinone. As a potent electron acceptor, TNAP forms charge-transfer complexes with aromatic hydrocarbons . Additionally, TNAP has been incorporated into the molecular structure of 2.2naphthalenophane, which was determined using X-ray diffraction .
Molecular Structure Analysis
The molecular structure of TNAP has been analyzed in various studies. For instance, the crystal structure of a charge-transfer complex involving TNAP showed an alternated stacking mode without short intermolecular contacts, suggesting a neutral ionicity based on IR and charge-transfer band analysis . In another study, the structure of 2.2naphthalenophane containing TNAP was established, revealing a boat-form six-membered ring in the TCNQ moiety and a planar naphthalene ring slightly bent out from the paracyclophane skeleton .
Chemical Reactions Analysis
TNAP participates in the formation of charge-transfer complexes, as evidenced by its interaction with aromatic diamines and the formation of complexes with varying electronic properties . The electron affinity of TNAP has been measured, and its ability to form complexes with aromatic hydrocarbons has been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of TNAP have been explored through various analytical techniques. Infrared absorption spectra have indicated that most TNAP complexes are ionic in character, with strong ESR absorption and varying temperature dependence . The electron affinity of TNAP has been quantified, and its semiconductive properties have been compared with those of other complexes . Additionally, the formation of ordered monolayers of TNAP on the Ag(100) surface has been studied, revealing the influence of intermolecular charge transfer and hydrogen bonding on the structural ordering .
Aplicaciones Científicas De Investigación
1. Thermoelectric Applications
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane is used in the design of organic donor-acceptor complexes for thermoelectric applications. These materials exhibit a promising prospect for heat-electricity interconversion .
- Methods of Application: The energy levels of frontier molecular orbitals in the isolated donor and acceptor molecules control the charge transfer, electronic property, charge transport, and thermoelectric performance in the solid-state complexes .
- Results or Outcomes: Tailoring a suitable energy-level difference between the donor’s highest occupied molecular orbital and the acceptor’s lowest unoccupied molecular orbital holds the key to achieving an outstanding power factor .
2. Electride Applications
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane (TNAP) species has been used as a backbone to investigate systematic addition of lithium atoms to the TNAP backbone (Li n @TNAP (n = 1–4) species) through density functional theory (DFT) simulation .
- Methods of Application: After finding the most stable geometries for each Li n @TNAP (n = 1–4) species by full optimization process, their electronic-structural features were studied .
- Results or Outcomes: The Li 1 @TNAP and the Li 2 @TNAP molecules are the lithium-salt. In contrast, the Li 3 @TNAP and the Li 4 @TNAP molecules are lithium-based electrides along with the isolated electrons in the molecular structure .
3. Organic-Based Thermoelectric Materials
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane is used in the design of organic donor-acceptor complexes for thermoelectric applications. These materials exhibit a promising prospect for heat-electricity interconversion .
- Methods of Application: The energy levels of frontier molecular orbitals in the isolated donor and acceptor molecules control the charge transfer, electronic property, charge transport, and thermoelectric performance in the solid-state complexes .
- Results or Outcomes: Tailoring a suitable energy-level difference between the donor’s highest occupied molecular orbital and the acceptor’s lowest unoccupied molecular orbital holds the key to achieving an outstanding power factor .
4. Lithium Doped Tetracyano-2,6-naphthoquinodimethane Systems
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane (TNAP) species has been used as a backbone to investigate systematic addition of lithium atoms to the TNAP backbone (Li n @TNAP (n = 1–4) species) through density functional theory (DFT) simulation .
- Methods of Application: After finding the most stable geometries for each Li n @TNAP (n = 1–4) species by full optimization process, their electronic-structural features were studied .
- Results or Outcomes: The Li 1 @TNAP and the Li 2 @TNAP molecules are the lithium-salt. In contrast, the Li 3 @TNAP and the Li 4 @TNAP molecules are lithium-based electrides along with the isolated electrons in the molecular structure .
5. Organic-Based Thermoelectric Materials
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane is used in the design of organic donor-acceptor complexes for thermoelectric applications. These materials exhibit a promising prospect for heat-electricity interconversion .
- Methods of Application: The energy levels of frontier molecular orbitals in the isolated donor and acceptor molecules control the charge transfer, electronic property, charge transport, and thermoelectric performance in the solid-state complexes .
- Results or Outcomes: Tailoring a suitable energy-level difference between the donor’s highest occupied molecular orbital and the acceptor’s lowest unoccupied molecular orbital holds the key to achieving an outstanding power factor .
6. Lithium Doped Tetracyano-2,6-naphthoquinodimethane Systems
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane (TNAP) species has been used as a backbone to investigate systematic addition of lithium atoms to the TNAP backbone (Li n @TNAP (n = 1–4) species) through density functional theory (DFT) simulation .
- Methods of Application: After finding the most stable geometries for each Li n @TNAP (n = 1–4) species by full optimization process, their electronic-structural features were studied .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N4/c17-7-15(8-18)13-3-1-11-5-14(16(9-19)10-20)4-2-12(11)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTPSDHKZGWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=C2C1=CC(=C(C#N)C#N)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211559 | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracyano-2,6-naphthoquinodimethane | |
CAS RN |
6251-01-0 | |
| Record name | 11,11,12,12-Tetracyano-2,6-naphthoquinodimethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6251-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006251010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




